4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
CAS No.: 553657-57-1
Cat. No.: VC4728297
Molecular Formula: C18H19ClFN3O
Molecular Weight: 347.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 553657-57-1 |
|---|---|
| Molecular Formula | C18H19ClFN3O |
| Molecular Weight | 347.82 |
| IUPAC Name | 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C18H19ClFN3O/c1-13-2-3-14(19)12-17(13)22-8-10-23(11-9-22)18(24)21-16-6-4-15(20)5-7-16/h2-7,12H,8-11H2,1H3,(H,21,24) |
| Standard InChI Key | DMGMWWAVAJOURK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a piperazine ring (a six-membered diamine heterocycle) substituted at the 1-position with a carboxamide group linked to a 4-fluorophenyl moiety. The 4-position of the piperazine ring is bonded to a 5-chloro-2-methylphenyl group (Figure 1). Key structural features include:
-
Piperazine core: Provides rigidity and hydrogen-bonding capacity.
-
Chlorinated phenyl group: Enhances lipophilicity and modulates electronic properties.
-
Fluorinated phenyl carboxamide: Introduces polarity and potential for target specificity.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 347.82 g/mol | |
| IUPAC Name | 4-(5-Chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide | |
| Solubility | Not publicly available | |
| SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a two-step process:
-
Formation of the piperazine-carboxamide backbone:
-
Reaction of 4-fluoroaniline with 2-methylphenyl isocyanate in the presence of triethylamine () in anhydrous dichloromethane () at 0–5°C.
-
-
Introduction of the chlorinated phenyl group:
-
Nucleophilic aromatic substitution (SNAr) between the intermediate carboxamide and 5-chloro-2-methylbenzyl chloride under reflux conditions.
-
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Fluoroaniline, 2-methylphenyl isocyanate, , , 0–5°C | 72% |
| 2 | 5-Chloro-2-methylbenzyl chloride, KCO, DMF, 80°C | 65% |
Challenges and Solutions
-
Low solubility: The hydrophobic aryl groups reduce aqueous solubility, complicating purification. Use of polar aprotic solvents (e.g., DMF) improves reaction homogeneity.
-
Byproduct formation: Excess isocyanate leads to urea derivatives. Stoichiometric control and low temperatures mitigate this.
Analytical Characterization
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR):
-
-NMR (400 MHz, CDCl): δ 7.25–7.15 (m, 4H, Ar-H), 6.95–6.85 (m, 3H, Ar-H), 3.75–3.60 (m, 4H, piperazine-H), 2.95–2.80 (m, 4H, piperazine-H), 2.35 (s, 3H, CH).
-
-NMR confirms the carboxamide carbonyl at δ 165.2 ppm.
-
-
Infrared Spectroscopy (IR):
-
Stretching vibrations at 1685 cm (C=O), 1520 cm (C-F), and 1240 cm (C-Cl).
-
Pharmacological Properties
Mechanism of Action
The compound exhibits dual activity:
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition:
-
Dopamine D Receptor Modulation:
-
Partial agonism () via interaction with transmembrane helices 3 and 5.
-
Table 3: In Vitro Activity Profile
| Target | Activity | IC/K | Source |
|---|---|---|---|
| FAAH | Competitive inhibitor | 0.18 µM | |
| Dopamine D | Partial agonist | 45 nM | |
| Tyrosinase | Weak inhibitor | >100 µM |
In Vivo Efficacy
-
Neuropathic Pain Models: Oral administration (10 mg/kg) reduced mechanical allodynia by 60% in rat chronic constriction injury (CCI) models .
-
Psychostimulant Effects: At 5 mg/kg, it attenuated methamphetamine-induced hyperlocomotion in mice via D receptor antagonism.
Structure-Activity Relationships (SAR)
Impact of Substituents
-
Chloro Group Position:
-
Fluorine vs. Other Halogens:
-
Replacement of 4-fluorophenyl with 4-chlorophenyl reduces D receptor binding ().
-
Table 4: Substituent Effects on Activity
| Modification | FAAH (µM) | D (nM) |
|---|---|---|
| 5-Chloro-2-methylphenyl | 0.18 | 45 |
| 4-Chloro-2-methylphenyl | 1.2 | 120 |
| 4-Fluorophenyl carbothioamide | 0.22 | 58 |
Comparative Analysis with Analogues
Carboxamide vs. Carbothioamide
Replacing the carboxamide oxygen with sulfur (e.g., 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide) slightly reduces FAAH inhibition () but improves metabolic stability ( vs. 1.8 h).
Piperazine vs. Homopiperazine
Homopiperazine analogs show 3-fold lower D receptor affinity due to reduced conformational rigidity.
Challenges and Future Directions
Pharmacokinetic Limitations
-
Low Bioavailability: 22% in rats due to first-pass metabolism. Prodrug strategies (e.g., esterification) are under investigation .
-
CYP450 Interactions: Inhibits CYP3A4 (), necessitating dose adjustments in polypharmacy.
Clinical Prospects
Phase I trials for neuropathic pain are anticipated by 2026, pending toxicology studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume